molecular formula C9H6Br2F2N4S2 B5838608 N-[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE

N-[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE

Cat. No.: B5838608
M. Wt: 432.1 g/mol
InChI Key: VCIIERAPNWSKRO-LZWSPWQCSA-N
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Description

N-[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound characterized by the presence of multiple functional groups, including bromine, sulfur, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-1-(4,5-DIBROMO-2-THIENYL)METHYLIDENE]-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes bromination to introduce the bromine atoms at the 4 and 5 positions. This is followed by a condensation reaction with a triazole derivative that contains the difluoromethyl and methylsulfanyl groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition would be essential. Additionally, purification steps such as crystallization, distillation, or chromatography

Properties

IUPAC Name

(E)-1-(4,5-dibromothiophen-2-yl)-N-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2F2N4S2/c1-18-9-16-15-8(7(12)13)17(9)14-3-4-2-5(10)6(11)19-4/h2-3,7H,1H3/b14-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIIERAPNWSKRO-LZWSPWQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1N=CC2=CC(=C(S2)Br)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NN=C(N1/N=C/C2=CC(=C(S2)Br)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2F2N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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